(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a morpholine ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various aldehydes, amines, and thioamides, with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, the compound is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs .
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different pharmacological properties.
Uniqueness
The uniqueness of (5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one lies in its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C30H26N4O3S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C30H26N4O3S/c35-29-27(38-30(31-29)33-14-16-36-17-15-33)19-24-20-34(25-11-5-2-6-12-25)32-28(24)23-10-7-13-26(18-23)37-21-22-8-3-1-4-9-22/h1-13,18-20H,14-17,21H2/b27-19- |
InChI Key |
PNROIKTWWYWTOA-DIBXZPPDSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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